5-{[(4-methylphenyl)sulfonyl]methyl}-1-phenyl-1H-tetrazole
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Overview
Description
5-{[(4-methylphenyl)sulfonyl]methyl}-1-phenyl-1H-tetrazole is a heterocyclic compound that features a tetrazole ring substituted with a phenyl group and a sulfonylmethyl group attached to a 4-methylphenyl moiety
Preparation Methods
The synthesis of 5-{[(4-methylphenyl)sulfonyl]methyl}-1-phenyl-1H-tetrazole typically involves the oxidation of 5-[(4-methylphenyl)sulfanyl]-1-phenyl-1H-tetrazole. This reaction can be carried out using hydrogen peroxide in acetic acid under microwave activation or convection heating . The microwave activation method is preferred as it shortens the reaction time and increases the selectivity of the oxidation process . The reaction conditions include a temperature of 55°C and a reaction time of 1.5 hours under microwave activation .
Chemical Reactions Analysis
5-{[(4-methylphenyl)sulfonyl]methyl}-1-phenyl-1H-tetrazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The oxidation of 5-[(4-methylphenyl)sulfanyl]-1-phenyl-1H-tetrazole to form the sulfonyl derivative is a key reaction . Common reagents used in these reactions include hydrogen peroxide and acetic acid . The major products formed from these reactions are 5-[(4-methylphenyl)sulfinyl]-1-phenyl-1H-tetrazole and this compound .
Scientific Research Applications
5-{[(4-methylphenyl)sulfonyl]methyl}-1-phenyl-1H-tetrazole has several scientific research applications. In medicinal chemistry, it is studied for its potential antimicrobial and anti-inflammatory activities . The compound’s structure allows it to interact with various biological targets, making it a candidate for drug development. In materials science, tetrazole derivatives are explored for their energetic properties and potential use in propellants and explosives . Additionally, the compound is used in organic synthesis as an intermediate for the preparation of more complex molecules .
Mechanism of Action
The mechanism of action of 5-{[(4-methylphenyl)sulfonyl]methyl}-1-phenyl-1H-tetrazole involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to participate in various biochemical reactions, potentially inhibiting enzymes or interacting with receptors . The tetrazole ring can also engage in hydrogen bonding and other interactions, contributing to the compound’s biological activity .
Comparison with Similar Compounds
Similar compounds to 5-{[(4-methylphenyl)sulfonyl]methyl}-1-phenyl-1H-tetrazole include 5-[(4-methylphenyl)sulfinyl]-1-phenyl-1H-tetrazole and other tetrazole derivatives with different substituents . These compounds share similar structural features but differ in their chemical and biological properties.
Properties
IUPAC Name |
5-[(4-methylphenyl)sulfonylmethyl]-1-phenyltetrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2S/c1-12-7-9-14(10-8-12)22(20,21)11-15-16-17-18-19(15)13-5-3-2-4-6-13/h2-10H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQVJNRXJZNZIBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC2=NN=NN2C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101322367 |
Source
|
Record name | 5-[(4-methylphenyl)sulfonylmethyl]-1-phenyltetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101322367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
24.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49721881 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
898653-14-0 |
Source
|
Record name | 5-[(4-methylphenyl)sulfonylmethyl]-1-phenyltetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101322367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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